methyl 4-[(phenylsulfonyl)oxy]benzoate
Description
Methyl 4-[(phenylsulfonyl)oxy]benzoate is a sulfonate ester derivative characterized by a benzoate core substituted with a phenylsulfonyloxy group at the para-position. This compound is synthesized via catalytic coupling reactions, such as the nickel-catalyzed C–S coupling of methyl 4-iodobenzoate with sodium benzenesulfonate, achieving a high yield of 94% under optimized conditions using Ni@Bpy-sp2c-COF as a catalyst . The phenylsulfonyloxy group enhances its stability and reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 4-(benzenesulfonyloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-14(15)11-7-9-12(10-8-11)19-20(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFNTFSKHGIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare methyl 4-[(phenylsulfonyl)oxy]benzoate with analogous sulfonate esters and benzoate derivatives, focusing on structural variations, synthetic routes, and functional properties.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Reactivity and Catalytic Efficiency this compound exhibits superior catalytic performance in C–S bond formation compared to homogeneous catalysts. For example, its synthesis via Ni@Bpy-sp2c-COF demonstrates a 94% yield, outperforming traditional methods .
Substituent Effects on Functionality Electron-Withdrawing Groups: The phenylsulfonyloxy group in this compound increases electrophilicity, favoring nucleophilic aromatic substitution. This contrasts with ethyl 4-[(4-methylphenyl)sulfonyl]oxy]benzoate, where the electron-donating methyl group reduces reactivity but improves thermal stability .
Solubility and Applications Ethyl esters (e.g., compounds 4e and ethyl 4-[(4-methylphenyl)sulfonyl]oxy]benzoate) exhibit higher solubility in nonpolar solvents due to the ethyl chain, making them suitable for hydrophobic matrices in coatings or drug delivery . this compound’s compact structure favors applications in cross-coupling reactions and as a ligand in coordination chemistry .
Research Findings and Implications
- Catalytic Advancements : The use of Ni@Bpy-sp2c-COF in synthesizing this compound highlights the role of heterogeneous catalysts in improving yield and reducing waste .
- Structure-Activity Relationships : Substituents like chloro (in biphenyl derivatives) or methyl (in tosylates) significantly alter electronic properties, guiding the design of targeted molecules for drug discovery .
- Industrial Relevance : Ethyl sulfonate esters are prioritized in agrochemical synthesis due to cost-effective scalability, while methyl derivatives are preferred in fine chemistry for precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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